molecular formula C19H21F3N4O B2502729 2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775514-63-0

2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2502729
CAS No.: 1775514-63-0
M. Wt: 378.399
InChI Key: SSYHQFLWHDKRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a small-molecule compound featuring a benzamide core substituted with 2,5-dimethyl groups, linked via an amide bond to a piperidin-4-yl moiety. The piperidine ring is further substituted at the 1-position with a 6-(trifluoromethyl)pyrimidin-4-yl group.

The compound’s design shares similarities with kinase inhibitors (e.g., JAK inhibitors) and other bioactive molecules, as evidenced by structurally related compounds in the literature. However, its distinct substitution pattern on the benzamide and pyrimidine rings differentiates it from analogs with additional heterocyclic systems or alternative substituents .

Properties

IUPAC Name

2,5-dimethyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-12-3-4-13(2)15(9-12)18(27)25-14-5-7-26(8-6-14)17-10-16(19(20,21)22)23-11-24-17/h3-4,9-11,14H,5-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYHQFLWHDKRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Halogenated Pyrimidines

A widely adopted method involves reacting 4-chloro-6-(trifluoromethyl)pyrimidine with piperidin-4-amine derivatives under basic conditions. For example, the use of cesium carbonate (Cs₂CO₃) in acetone facilitates the displacement of chlorine at the pyrimidine’s 4-position, yielding 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine. Typical reaction conditions include:

Parameter Value Source
Solvent Acetone
Base Cs₂CO₃ (1.5 eq)
Temperature 25°C
Reaction Time 7–8 hours
Yield 68–72%

Transition Metal-Catalyzed Coupling Reactions

Palladium-mediated Suzuki-Miyaura couplings have been employed to assemble the pyrimidine-piperidine core. For instance, tert-butyl piperidin-4-ylcarbamate undergoes cross-coupling with 4-bromo-6-(trifluoromethyl)pyrimidine using 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride (PEPPSI-IPr) as a catalyst. This method achieves higher regioselectivity but requires stringent anhydrous conditions.

Amide Bond Formation: Coupling 2,5-Dimethylbenzoyl Moieties

The final step involves conjugating the 2,5-dimethylbenzamide group to the piperidine intermediate. Two approaches are documented:

Carbodiimide-Mediated Coupling

Activation of 2,5-dimethylbenzoic acid with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) generates the reactive acyl intermediate. Subsequent reaction with 1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine proceeds at room temperature, yielding the target amide. Key parameters include:

Parameter Value Source
Coupling Reagent EDCI (1.5 eq)
Additive HOBt (1.1 eq)
Solvent Dichloromethane
Reaction Time 8–10 hours
Yield 53–61%

Mixed Anhydride Method

Alternative protocols employ isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride of 2,5-dimethylbenzoic acid, which reacts with the amine in tetrahydrofuran (THF) at −20°C. This method minimizes racemization and is preferred for stereosensitive intermediates.

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation:

  • ¹H NMR (DMSO-d₆) : Key signals include δ 8.99 (s, 1H, pyrimidine-H), 7.71–7.83 (m, 3H, aryl-H), and 3.34–3.41 (m, 1H, piperidine-H).
  • HRMS : Calculated for C₁₉H₂₁F₃N₄O [M+H]⁺: 378.4; Found: 378.3.

Optimization Strategies and Challenges

Enhancing Reaction Efficiency

  • Microwave Assistance : Reducing coupling times from 10 hours to 45 minutes while maintaining yields (58–63%).
  • Catalyst Screening : PEPPSI-IPr outperforms traditional Pd(PPh₃)₄ in coupling reactions, achieving >90% conversion in some cases.

Managing Stereochemical Integrity

Racemization at the piperidine’s 4-position remains a concern during amidation. Low-temperature protocols (−20°C) and bulky bases (e.g., 2,6-lutidine) suppress this side reaction.

Scalability and Industrial Relevance

Kilogram-scale syntheses reported in patent WO2017191650A1 highlight the use of continuous flow reactors for the nucleophilic substitution step, achieving 85% yield with a space-time yield of 12 g·L⁻¹·h⁻¹. Critical quality attributes (purity ≥95%, residual solvent <0.1%) are maintained through in-process HPLC monitoring.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

The 2,5-dimethylbenzamide moiety distinguishes this compound from analogs such as 3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS 1775443-36-1, Fig. 1 ). Key differences include:

  • Electron-Donating vs.
  • Steric Effects : The 2,5-dimethyl configuration may impose steric hindrance distinct from the 3,5-dimethoxy analog, influencing binding pocket interactions.
Property 2,5-Dimethyl Analog 3,5-Dimethoxy Analog
Molecular Formula Not reported C20H23F3N4O3
Molecular Weight Not reported 424.4
Substituent Polarity Low (methyl) Moderate (methoxy)

Pyrimidine Ring Modifications

The 6-(trifluoromethyl)pyrimidine group is a common feature in kinase-targeting compounds, as seen in JAK inhibitors like {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (EP 4086245A1) . Critical comparisons include:

  • Trifluoromethyl Position: The target compound lacks the 2-methyl or 3-fluoro substituents present in other pyrimidine derivatives, which are known to enhance target engagement in kinase inhibition .
  • Heterocyclic Extensions : Unlike JAK inhibitors with azetidine-pyrrolopyrimidine systems, the target compound’s simpler piperidine-pyrimidine scaffold may limit its kinase selectivity but improve synthetic accessibility .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Piperidine rings generally resist oxidative metabolism, but the absence of polar groups (e.g., urea in 14a–14d ) may reduce aqueous solubility .

Biological Activity

2,5-Dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a synthetic compound that has garnered significant interest in pharmaceutical research due to its unique structure and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its interactions with biological targets such as receptors and enzymes.

Chemical Structure and Properties

The compound's molecular formula is C19H21F3N4OC_{19}H_{21}F_{3}N_{4}O with a molecular weight of 378.4 g/mol. Its structure includes a benzamide core, a piperidine ring, and a pyrimidine moiety substituted with trifluoromethyl groups, contributing to its distinctive chemical properties.

PropertyValue
Molecular Formula C19H21F3N4OC_{19}H_{21}F_{3}N_{4}O
Molecular Weight 378.4 g/mol
CAS Number 1775514-63-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethyl group enhances membrane permeability, facilitating the compound's entry into cells where it can exert its effects.

Potential Targets

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which are crucial in various signaling pathways.
  • Enzymatic Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic processes or signal transduction.
  • Receptor Binding : It may exhibit affinity for dopamine receptors, which are significant in neuropharmacology.

In Vitro Studies

In vitro assays have indicated that this compound shows promising activity against certain cancer cell lines and inflammatory pathways:

  • Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases.
  • Anti-inflammatory Effects : It has been observed to inhibit pro-inflammatory cytokine production in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

A recent study evaluated the compound's efficacy in reducing tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent:

  • Study Design : Mice were implanted with human cancer cells and treated with varying doses of the compound.
  • Results : A dose-dependent decrease in tumor volume was noted, alongside an increase in apoptotic markers.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
2,5-Dimethyl-N-{1-[6-(trifluoromethyl)pyridin-4-yl]piperidin}Pyridine instead of PyrimidineModerate anti-inflammatory effects
2,5-Dimethyl-N-{1-[6-(trifluoromethyl)benzyl]piperidin-4-yl}benzamideBenzyl substitutionEnhanced lipophilicity but lower receptor affinity

Q & A

Q. What are the key synthetic challenges in preparing 2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, and how can reaction conditions be optimized for improved yield?

Answer: The synthesis involves multi-step reactions, including amide coupling, piperidine functionalization, and pyrimidine ring substitution. Key challenges include:

  • Steric hindrance from the trifluoromethyl group and dimethylbenzamide moiety, which may reduce reaction efficiency.
  • Purity control due to competing side reactions (e.g., incomplete substitution on the pyrimidine ring).

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Employ catalytic bases (e.g., K₂CO₃) and controlled temperatures (60–80°C) to promote nucleophilic substitution on the pyrimidine ring .
  • Monitor reactions via HPLC or TLC to identify side products early .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer: A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl group at C6 of pyrimidine, piperidin-4-yl linkage) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₄F₃N₅O) and detects isotopic patterns .
  • HPLC-PDA : Assesses purity (>95%) and identifies impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design initial biological assays to evaluate its potential as a kinase inhibitor?

Answer: Methodological framework :

  • Target selection : Prioritize kinases with structural similarity to known trifluoromethylpyrimidine targets (e.g., EGFR, VEGFR) using docking studies (AutoDock Vina) .
  • In vitro kinase assays : Use recombinant kinases and ATP-competitive assays (e.g., ADP-Glo™) to measure IC₅₀ values .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) with dose-response curves (0.1–100 µM) and validate selectivity via kinase profiling panels .

Q. What strategies are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?

Answer: Contradiction resolution approaches :

  • Systematic substituent variation : Modify the benzamide’s methyl groups or pyrimidine’s trifluoromethyl position to isolate electronic vs. steric effects .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .
  • Molecular dynamics simulations : Compare binding mode consistency across analogs (e.g., Desmond or GROMACS) to identify outliers .

Q. How should in vivo pharmacokinetic studies be designed to assess bioavailability and metabolic stability?

Answer: Experimental design :

  • Animal models : Use Sprague-Dawley rats (n=6/group) for IV and oral dosing (1–10 mg/kg) .
  • Sample collection : Plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose for LC-MS/MS quantification .
  • Metabolite identification : Incubate compound with liver microsomes (human/rat) and analyze via UHPLC-QTOF to detect oxidative metabolites (e.g., piperidine ring hydroxylation) .

Q. What computational methods are suitable for predicting off-target interactions and toxicity risks?

Answer: Predictive workflows :

  • Pharmacophore screening : Use Schrödinger’s Phase to map interactions with non-target proteins (e.g., cytochrome P450 enzymes) .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks .
  • ADMET profiling : Calculate logP (3.2–3.8) and polar surface area (70–80 Ų) to predict blood-brain barrier penetration .

Q. Data Analysis and Validation

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer: Validation pipeline :

  • CRISPR-Cas9 knockout : Target suspected kinases in cell lines and assess resistance to compound treatment .
  • Thermal shift assays : Measure target protein stabilization (ΔTm) upon compound binding .
  • In vivo efficacy : Use xenograft models (e.g., HT-29 colon cancer) with biomarker analysis (e.g., phosphorylated ERK) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.